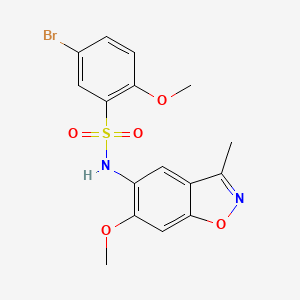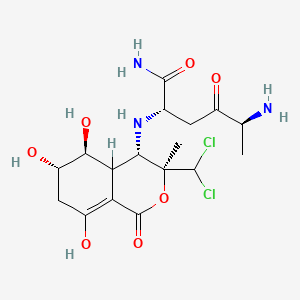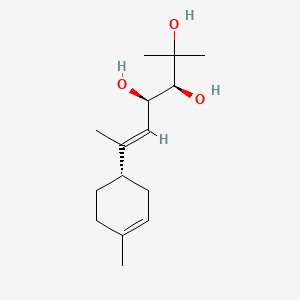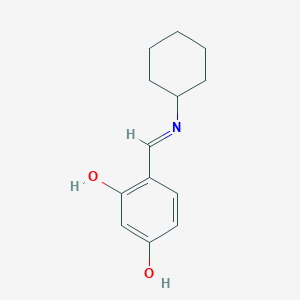
ZK118182 isopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ZK118182 イソプロピルエステルは、プロスタグランジンアナログである ZK118182 のプロドラッグ製剤です。この化合物は、角膜吸収を強化するように設計されており、強力な DP アゴニスト活性を持っています。 主に眼圧低下に関する研究で使用されており、緑内障の研究における貴重なツールとなっています .
2. 製法
ZK118182 イソプロピルエステルの合成には、ZK118182 とイソプロピルアルコールのエステル化が含まれます。反応には通常、酸触媒が必要であり、完全な変換を確実にするために還流条件下で行われます。 工業的生産方法では、収率と純度を最適化するために連続フロー反応器を使用することがあります .
科学的研究の応用
ZK118182 isopropyl ester has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is used to investigate the role of prostaglandin analogs in biological systems.
Medicine: this compound is studied for its potential in reducing intraocular pressure, making it relevant in glaucoma research.
作用機序
ZK118182 イソプロピルエステルは、プロドラッグとして作用することで効果を発揮します。投与されると、加水分解されて ZK118182 を放出し、それが DP 受容体に結合します。この結合は、一連の分子イベントを引き起こし、その結果、眼圧が低下します。 主要な分子標的は DP 受容体であり、関連する経路には、目の体液の排出を促進するシグナル伝達カスケードの活性化が含まれます .
Safety and Hazards
生化学分析
Biochemical Properties
ZK118182 isopropyl ester plays a crucial role in biochemical reactions by acting as a potent DP receptor agonist. It has an EC50 value of 16.5 nM and a high nanomolar affinity for the DP receptor (Ki = 74 nM) . The compound interacts with various enzymes, proteins, and other biomolecules, primarily targeting the DP receptor. This interaction leads to the activation of downstream signaling pathways that contribute to its therapeutic effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to lower intraocular pressure in monkey and rabbit models by 46% and 20%, respectively, two hours after dosing . This effect is achieved through the activation of DP receptors, which leads to changes in cellular signaling and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to DP receptors, leading to receptor activation. This activation triggers a cascade of intracellular signaling events that result in the therapeutic effects observed. The compound’s high affinity for the DP receptor ensures effective binding and activation, which is crucial for its function . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and can be stored at -20°C for up to one year . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound maintains its potency and effectiveness over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 0.03 μg, the compound has been shown to lower intraocular pressure significantly in monkey and rabbit models . Higher doses may lead to increased potency, but there is also a risk of toxic or adverse effects at very high doses . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to the active form, ZK118182 . This conversion is crucial for the compound’s therapeutic effects. The metabolic pathways also influence the compound’s stability and degradation, affecting its overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions ensure the compound’s localization and accumulation in target tissues, enhancing its therapeutic effects. The compound’s prodrug formulation is designed to improve corneal absorption, ensuring effective delivery to the target site .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that this compound exerts its effects precisely where needed, enhancing its therapeutic potential .
準備方法
The synthesis of ZK118182 isopropyl ester involves the esterification of ZK118182 with isopropyl alcohol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
化学反応の分析
ZK118182 イソプロピルエステルは、いくつかの種類の化学反応を起こします。
加水分解: 水と酸または塩基触媒の存在下で、ZK118182 イソプロピルエステルは加水分解して、ZK118182 とイソプロピルアルコールを生成します。
酸化: この化合物は、強力な酸化剤を使用して酸化することができ、様々な酸化誘導体を生成します。
置換: ZK118182 イソプロピルエステルは、特にエステル基において求核置換反応を起こし、様々なエステル誘導体を生成することができます.
これらの反応で使用される一般的な試薬には、水、酸、塩基、酸化剤が含まれます。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
4. 科学研究への応用
ZK118182 イソプロピルエステルは、いくつかの科学研究への応用があります。
化学: エステル化反応と加水分解反応を研究するためのモデル化合物として使用されます。
生物学: この化合物は、プロスタグランジンアナログの生物系における役割を調査するために使用されます。
医学: ZK118182 イソプロピルエステルは、眼圧低下における可能性について研究されており、緑内障の研究において関連性があります。
類似化合物との比較
ZK118182 イソプロピルエステルは、角膜吸収の向上と強力な DP アゴニスト活性によって特徴付けられます。類似の化合物には、以下が含まれます。
ZK118182: 角膜吸収が低いものの、同様の DP アゴニスト活性を持つ親化合物。
その他プロスタグランジンアナログ: ラタノプロストやトラボプロストなどの化合物も、眼圧低下に使用されますが、吸収と有効性のプロファイルが異なります
特性
| { "Design of Synthesis Pathway": "The synthesis of ZK118182 isopropyl ester can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-Methoxy-3-(3-methyl-2-buten-1-yl)benzoic acid", "Isopropyl alcohol", "Sulphuric acid", "Sodium hydroxide", "Methanol", "Acetone" ], "Reaction": [ "Step 1: 4-Methoxy-3-(3-methyl-2-buten-1-yl)benzoic acid is reacted with isopropyl alcohol in the presence of sulphuric acid to form the corresponding isopropyl ester.", "Step 2: The isopropyl ester is then hydrolyzed with sodium hydroxide to produce the carboxylic acid.", "Step 3: The carboxylic acid is then esterified with methanol in the presence of sulphuric acid to form the corresponding methyl ester.", "Step 4: The methyl ester is then reacted with acetone in the presence of sodium hydroxide to form ZK118182 isopropyl ester." ] } | |
CAS番号 |
154927-31-8 |
分子式 |
C23H37ClO5 |
分子量 |
429.0 g/mol |
IUPAC名 |
propan-2-yl 2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate |
InChI |
InChI=1S/C23H37ClO5/c1-16(2)29-23(27)15-28-13-7-6-10-18-19(22(26)14-20(18)24)11-12-21(25)17-8-4-3-5-9-17/h6-7,11-12,16-22,25-26H,3-5,8-10,13-15H2,1-2H3/b7-6-,12-11+/t18-,19-,20-,21-,22-/m1/s1 |
InChIキー |
QLJUNFBXIBNQOL-LMJZMJOFSA-N |
異性体SMILES |
CC(C)OC(=O)COC/C=C\C[C@H]1[C@@H](C[C@H]([C@@H]1/C=C/[C@H](C2CCCCC2)O)O)Cl |
SMILES |
CC(C)OC(=O)COCC=CCC1C(CC(C1C=CC(C2CCCCC2)O)O)Cl |
正規SMILES |
CC(C)OC(=O)COCC=CCC1C(CC(C1C=CC(C2CCCCC2)O)O)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ZK118182; ZK 118182; ZK-118182. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B611886.png)
![N-[2-[[2-(4-Methylpiperazino)-4,6-dimethoxypyrimidine-5-yl]thio]-6-aminopyrimidine-4-yl]acrylamide](/img/structure/B611887.png)

